molecular formula C12H12ClNO2S B2609492 Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 923738-50-5

Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2609492
CAS No.: 923738-50-5
M. Wt: 269.74
InChI Key: IGYCPQFKFIWYPV-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate ( 923738-50-5) is a high-purity heterocyclic compound with a molecular formula of C 12 H 12 ClNO 2 S and a molecular weight of 269.75 g/mol . This fused thienopyridine core structure features key substituents including a chlorine atom at position 6, methyl groups at positions 3 and 4, and an ethyl ester at position 2, which collectively influence its steric and electronic properties . This compound is a valuable building block in medicinal chemistry, demonstrating promising biological activities in scientific research. Studies have shown that thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties , with specific compounds in this class displaying potent cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) . Additionally, it has been evaluated for its antimicrobial activity , showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli . Beyond pharmaceutical research, this compound has also been explored in agrochemical applications for its herbicidal activity, where it can interact with plant metabolic pathways to control weed populations . The mechanism of action is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. Research indicates related compounds can act as inhibitors for kinases like Pim-1, which is implicated in cancer progression . The ester moiety provides a reactive site for further synthetic modification, making it a versatile intermediate for developing novel derivatives and probing structure-activity relationships (SAR) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCPQFKFIWYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has shown that compounds with thieno[2,3-b]pyridine structures exhibit potential anticancer properties. Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate has been investigated for its ability to inhibit specific cancer cell lines. For instance, studies have indicated that derivatives of thieno[2,3-b]pyridine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against breast cancer cells, suggesting a pathway for further development as an anticancer agent.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features may contribute to the inhibition of bacterial growth. Preliminary studies indicate effectiveness against certain strains of bacteria and fungi.

Case Study : Research conducted on thieno[2,3-b]pyridine derivatives revealed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.

Agrochemical Applications

1. Herbicidal Activity
this compound has been explored for its herbicidal properties. The thienopyridine structure is known to interact with plant metabolic pathways, making it a candidate for herbicide formulation.

Case Study : Field trials have shown that formulations containing this compound effectively control weed populations in various crops without adversely affecting crop yield.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial AgentEffective against Staphylococcus aureus and E. coli
AgrochemicalsHerbicideControls weed populations effectively

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-[(3-Amino-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-yl)Carbamoyl]-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-Carboxylate (Compound 71)

Structural Differences :

  • Substituents: Cyano (-CN), ethoxy (-OEt), phenyl, and amino groups replace the chloro and methyl groups of the target compound.
  • Core structure: Retains the thieno[2,3-b]pyridine core but features additional carbamoyl linkages between two thienopyridine units. Key Data:
  • Elemental Analysis : C: 63.06%, H: 4.61%, N: 15.08% (calc.) vs. Found: C: 63.22%, H: 4.49%, N: 15.00% .
  • IR Peaks : 2220 cm⁻¹ (C≡N stretch), 1690–1650 cm⁻¹ (ester and amide C=O) .
    Implications :
  • The dimeric structure may confer unique stacking properties or biological target interactions.

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]pyridine-3(5H)-Carboxylate

Structural Differences :

  • Core: Thieno[2,3-c]pyridine (vs. [2,3-b] in the target compound) with a dihydro ring system (positions 4,7).
  • Substituents: Boc-protected amino group at position 2 and a partially saturated ring . Key Data:
  • Molecular Formula: C₁₅H₂₂N₂O₄S (vs. C₁₀H₁₀ClNO₂S for the target compound).
  • Implications:
  • The Boc group enhances stability during synthetic steps involving amine protection .

Ethyl 3-Amino-6-Oxo-1H,6H,7H-Pyrazolo[3,4-b]pyridine-5-Carboxylate

Structural Differences :

  • Core: Pyrazolo[3,4-b]pyridine replaces the thienopyridine system.
  • Functional Groups: Oxo (=O) at position 6 and an amino group at position 3 . Implications:
  • The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity.
  • The oxo group may enhance polarity, affecting solubility and biological target binding .

Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-Thieno[2,3-c]pyridine-3-Carboxylate

Structural Similarity :

  • Similarity Score : 0.86 (high structural overlap) .
    Key Differences :
  • Substituents: Boc-protected amino group (vs. chloro and methyl groups in the target compound).
  • Saturation : Dihydro ring system reduces aromatic conjugation .
    Implications :
  • The Boc group facilitates controlled deprotection in synthetic workflows.
  • Reduced aromaticity may lower thermal stability compared to fully conjugated systems.

Biological Activity

Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1708179-19-4) is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C12H12ClNO2S
  • Molecular Weight : 269.75 g/mol
  • IUPAC Name : this compound

The compound features a thieno[2,3-b]pyridine core structure which is known for its diverse biological activities. The presence of the chloro and ethyl groups contributes to its pharmacological properties.

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of thieno[2,3-b]pyridine exhibit significant anti-cancer properties. For instance, compounds similar to ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine have shown potent inhibition of Pim-1 kinase, an enzyme implicated in various cancers. The IC50 values for related compounds ranged from 1.18 to 8.83 μM against different cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

The following table summarizes the IC50 values of some related compounds:

CompoundIC50 (μM)Cell Line Tested
7a1.18MCF7
7d1.38HCT116
8b8.83PC3

These findings suggest that ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine could be a promising candidate for further development in cancer therapeutics.

2. Anti-Inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies have demonstrated that thieno[2,3-b]pyridine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds within this class have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine. Modifications at various positions on the thieno[2,3-b]pyridine scaffold can lead to enhanced potency and selectivity against specific targets:

  • Chloro Substitution : Enhances binding affinity towards target enzymes.
  • Ethyl Group : Contributes to hydrophobic interactions that may increase bioavailability.

Case Study 1: Pim Kinase Inhibition

A study focused on the inhibition of Pim kinases revealed that ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine derivatives displayed significant cytotoxicity against several cancer cell lines. The mechanism involved competitive inhibition at the ATP-binding site of Pim kinases .

Case Study 2: COX Inhibition

In another study assessing anti-inflammatory effects, thieno[2,3-b]pyridine derivatives were evaluated using COX enzyme assays. The results indicated that these compounds effectively suppressed COX-2 activity with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions, often starting with substituted aminothiophenes or pyridine precursors. For example, ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate derivatives are functionalized with chloro and dimethyl groups using halogenation and alkylation agents (e.g., POCl₃ for chlorination, methyl iodide for methylation). Optimization involves controlling stoichiometry, temperature, and catalysts. Evidence from related compounds shows that yields improve with stepwise purification (e.g., column chromatography) and solvent selection (e.g., dichloromethane for intermediate stability). For instance, a similar synthesis achieved 91% yield via sulfonylation under anhydrous conditions with pyridine as a base . Table 1 : Representative Synthetic Yields for Analogous Thienopyridines
PrecursorReagents/ConditionsYield (%)Reference
Ethyl 3-amino-thienopyridinep-Toluenesulfonyl chloride91
Ethyl 5-(2-furyl) derivativeCyclocondensation, acid catalyst76–90

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :
  • Spectroscopy : IR confirms carbonyl (C=O, ~1660 cm⁻¹) and NH₂/amine groups (3350–3487 cm⁻¹). ¹H/¹³C NMR identifies substituents (e.g., ethyl ester protons at δ 1.2–4.3 ppm, aromatic protons at δ 6.8–8.1 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. For example, planar thienopyridine rings (mean deviation <0.006 Å) and intermolecular H-bonding (N–H⋯O) stabilize crystal packing . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thienopyridine derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or antimicrobial results often arise from assay conditions (e.g., cell lines, incubation time) or compound purity. For example, multidrug-resistant (MDR) cell lines may show reduced efficacy due to efflux pumps. Strategies include:
  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations .
  • Metabolic Stability Tests : Use liver microsomes to assess degradation rates.
  • Structural Confirmation : Verify purity via HPLC and SC-XRD to rule out byproducts .

Q. What challenges arise in crystallographic refinement of thienopyridine derivatives using SHELX, and how are they addressed?

  • Methodological Answer :
  • Disorder : Methyl/chloro groups may exhibit positional disorder. Fix occupancy ratios (e.g., 50:50) and apply restraints (ISOR, DELU) .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning.
  • Hydrogen Bonding : Identify H···O/N interactions (e.g., dimeric structures via N–H⋯O in sulfonamide derivatives) to validate packing motifs .

Q. How do substituent modifications (e.g., sulfonamide groups) influence structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Functionalization : Introduce sulfonamide groups via reaction with toluenesulfonyl chloride to enhance solubility and binding affinity. For example, ethyl 3-(4-methylbenzenesulfonamido) derivatives show improved antitumor activity due to H-bond interactions with target proteins .
  • SAR Workflow :

Synthesis : Modify substituents (e.g., halogens, alkyl chains).

In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cells.

Docking Studies : Use AutoDock Vina to predict binding modes to kinases or DNA topoisomerases .

Data Contradiction Analysis Example

Issue : A study reports high cytotoxicity (IC₅₀ = 2 µM) for a methyl-substituted analog, while another shows no activity (IC₅₀ > 100 µM).
Resolution :

  • Confirm compound integrity (SC-XRD, HPLC).
  • Re-test under standardized conditions (e.g., same cell line, serum-free medium).
  • Evaluate efflux pump activity (e.g., P-glycoprotein inhibitors in MDR models) .

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